2,4,6-Tris(hydroxyamino)-1,3,5-triazine
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Overview
Description
2,4,6-tris(hydroxyamino)-1,3,5-triazine is a member of 1,3,5-triazines.
Scientific Research Applications
Synthesis and Characterization
- Dendrimeric Melamine Cored Complexes: A study by Uysal and Koç (2010) discusses the synthesis of dendrimeric melamine-cored complexes involving 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine. These complexes exhibit magnetic behaviors and could be characterized by various analytical techniques, highlighting their potential in material sciences and magnetic studies (Uysal & Koç, 2010).
Antitumor Activity
- Potential Tumor-Inhibitory Analogues: Jarman et al. (1993) explored structural features determining the antitumor activity of triazine derivatives, synthesizing analogues with electron-withdrawing substituents. These showed cytotoxicities toward various tumor cell lines, suggesting their significance in cancer research (Jarman et al., 1993).
Chemical Reactions and Reagents
- Recyclable Hypervalent Iodine(III) Reagent: A 2013 study by Thorat, Bhong, and Karade introduced 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine as a recyclable reagent for chlorination and oxidation reactions. This demonstrates the compound's utility in organic synthesis and chemical transformations (Thorat, Bhong, & Karade, 2013).
Corrosion Inhibition
- Organic Corrosion Inhibitors for Steel: El‐Faham et al. (2016) investigated triazine derivatives as corrosion inhibitors for steel in acidic solutions. Their findings suggest that these compounds are effective in protecting steel against corrosion, which is vital in industrial applications (El‐Faham et al., 2016).
Ligand Behavior
- Chelating Tridentate Ligand: A study by Nikolakis et al. (2010) focused on tris-(hydroxyamino)triazines as high-affinity chelating ligands. This has implications in coordination chemistry and could be relevant in various chemical and industrial processes (Nikolakis et al., 2010).
Material Science
- Electrochemical and Optical Properties: Dainyte et al. (2014) synthesized and characterized derivatives of 2,4,6-tris(phenoxy)-1,3,5-triazine, examining their optical and electrochemical properties. Such properties are critical in the development of new materials for electronic and photonic applications (Dainyte et al., 2014).
Properties
CAS No. |
23374-70-1 |
---|---|
Molecular Formula |
C3H6N6O3 |
Molecular Weight |
174.12 g/mol |
IUPAC Name |
N-[4,6-bis(hydroxyamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C3H6N6O3/c10-7-1-4-2(8-11)6-3(5-1)9-12/h10-12H,(H3,4,5,6,7,8,9) |
InChI Key |
FZVSRQPFVSOCAU-UHFFFAOYSA-N |
SMILES |
C1(=NC(=NC(=N1)NO)NO)NO |
Canonical SMILES |
C1(=NC(=NC(=N1)NO)NO)NO |
23374-70-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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